N-(2-hydroxyethyl)benzenecarbothioamide
Description
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Properties
IUPAC Name |
N-(2-hydroxyethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCDFYMCVUIDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
CAS number for N-(2-hydroxyethyl)benzenecarbothioamide
An In-Depth Technical Guide to N-(2-hydroxyethyl)benzenecarbothioamide: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of N-(2-hydroxyethyl)benzenecarbothioamide, a molecule of interest within the broader, pharmacologically significant class of thioamides. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating it is not a widely commercialized substance, its synthesis and properties can be confidently extrapolated from well-established principles of organic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and actionable protocols based on authoritative literature concerning the thioamide functional group.
Introduction: The Thioamide Scaffold in Modern Drug Discovery
The thioamide functional group, a bioisostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties that can favorably modulate the biological activity and pharmacokinetic profiles of drug candidates.[1][2] By replacing the carbonyl oxygen of an amide with a larger, more polarizable sulfur atom, distinct changes in bond lengths, electronic properties, and hydrogen-bonding capabilities are introduced.[1][3] These alterations can lead to enhanced metabolic stability, improved cell permeability, and novel target interactions.[1][2]
Thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][4] Notably, drugs like ethionamide are used in the treatment of tuberculosis, while others, such as methimazole and propylthiouracil, are employed to manage hyperthyroidism by inhibiting thyroid peroxidase.[5][6][7] N-(2-hydroxyethyl)benzenecarbothioamide represents a simple yet compelling scaffold within this class, combining the thioamide moiety with a hydroxyl group that can participate in hydrogen bonding or serve as a point for further chemical modification. This guide will explore its synthesis, expected characteristics, and potential therapeutic applications.
Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide
The most direct and widely employed method for the synthesis of N-substituted thioamides is the thionation of the corresponding amide precursor. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the preeminent reagent for this transformation due to its mild reaction conditions, high yields, and tolerance of various functional groups.[8][9]
Proposed Synthetic Pathway
The synthesis proceeds in two main stages: first, the preparation of the amide precursor, N-(2-hydroxyethyl)benzamide, followed by its thionation to yield the target thioamide.
Caption: Proposed two-step synthesis of N-(2-hydroxyethyl)benzenecarbothioamide.
Detailed Experimental Protocol: Thionation with Lawesson's Reagent
This protocol is a generalized procedure based on established methods for the thionation of amides.[8][10] Optimization may be required for this specific substrate.
Materials:
-
N-(2-hydroxyethyl)benzamide (1 equivalent)
-
Lawesson's Reagent (0.5-0.6 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)benzamide in anhydrous THF or toluene (approx. 10-20 mL per gram of amide).
-
Reagent Addition: Add Lawesson's reagent to the solution in one portion. The molar ratio of amide to Lawesson's reagent is typically 2:1.[10]
-
Reaction: Stir the mixture at room temperature or heat to reflux (60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can range from 30 minutes to several hours.[10]
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude thioamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-hydroxyethyl)benzenecarbothioamide.
Safety Note: Thionation reactions involving Lawesson's reagent can produce foul-smelling and toxic byproducts, including hydrogen sulfide.[8] This procedure must be performed in a well-ventilated fume hood.
Mechanism of Thionation
The thionation of an amide with Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[8][11] The dimeric Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide.[8][11]
Caption: Mechanism of amide thionation using Lawesson's reagent.
Physicochemical and Spectroscopic Properties
The properties of N-(2-hydroxyethyl)benzenecarbothioamide are dictated by the thioamide functional group. The following tables summarize the expected properties based on established data for this class of compounds.[1][3]
Table 1: Predicted Physicochemical Properties
| Property | Expected Characteristic | Rationale and Reference |
| Molecular Formula | C₉H₁₁NOS | Based on structure |
| Molecular Weight | 181.25 g/mol | Based on structure |
| Physical State | Likely a crystalline solid | Common for thioamides |
| Solubility | Soluble in polar organic solvents (e.g., THF, Acetone, DMSO) | Common for polar organic molecules |
| Hydrogen Bonding | Stronger H-bond donor, weaker acceptor than the amide analog | The N-H proton is more acidic in thioamides.[1] |
| Lipophilicity (LogP) | Higher than the corresponding amide | Sulfur is less electronegative and more polarizable than oxygen, increasing lipophilicity.[3] |
| C=S Bond Length | ~1.71 Å | Significantly longer than a C=O bond (~1.23 Å) due to the larger van der Waals radius of sulfur.[3] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Signature | Rationale and Reference |
| ¹H NMR | N-H proton signal will be downfield (δ > 8 ppm), likely broad. | The thioamide N-H is deshielded. |
| ¹³C NMR | Thiocarbonyl (C=S) carbon signal will be significantly downfield (δ ~190-210 ppm). | The C=S carbon is highly deshielded.[12] |
| IR Spectroscopy | Absence of the strong amide C=O stretch (~1660 cm⁻¹). Presence of characteristic thioamide bands, including the "G band" (C-S stretch) in the 600-800 cm⁻¹ region.[13] | The C=S stretch is weak and coupled with other vibrations, making it less diagnostic than the C=O stretch.[13] |
| UV-Vis Spectroscopy | n→π* transition at a longer wavelength (~300-400 nm) compared to the amide analog (~215 nm). | The energy gap for the n→π* transition is smaller in thioamides. |
Potential Applications in Drug Development
The structural and electronic differences between thioamides and amides provide a powerful strategy for lead optimization in drug discovery.
Bioisosteric Replacement
Replacing an amide with a thioamide can address common liabilities of peptide- or amide-based drug candidates, such as poor metabolic stability and low cell permeability.[1]
-
Enhanced Stability: The thioamide bond is generally more resistant to enzymatic hydrolysis by proteases.[1]
-
Improved Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and bioavailability.[3]
-
Modulated Target Affinity: The altered geometry and hydrogen bonding capacity can lead to different or improved interactions with biological targets.[1]
Caption: The role of thioamide as a bioisostere for an amide lead compound.
Potential Mechanisms of Action
Based on the activities of other thioamide-containing molecules, N-(2-hydroxyethyl)benzenecarbothioamide could be investigated for several therapeutic applications:
-
Enzyme Inhibition: Many thioamides act as enzyme inhibitors. For example, the antithyroid drugs methimazole and propylthiouracil inhibit thyroid peroxidase, an essential enzyme for thyroid hormone synthesis.[14][15] The thioamide sulfur can coordinate to metal cofactors or participate in unique interactions within an enzyme's active site.
-
Antimicrobial/Antiviral Activity: The thioamide scaffold is present in several antimicrobial and antiviral agents.[1][2] Its mechanism can involve acting as a prodrug that is metabolically activated within the target pathogen.[2]
-
H₂S Donation: Some thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors.[3] H₂S is an endogenous gasotransmitter with anti-inflammatory and cytoprotective properties.[3]
Workflow for Preclinical Evaluation
The investigation of a novel thioamide compound like N-(2-hydroxyethyl)benzenecarbothioamide in a drug discovery program would typically follow a structured preclinical workflow.
Caption: Preclinical workflow for a novel thioamide drug candidate.
Conclusion
N-(2-hydroxyethyl)benzenecarbothioamide serves as an exemplary model for the strategic application of the thioamide functional group in modern chemical and biological research. While not a commonplace reagent, its synthesis is straightforward using established thionation chemistry. The predictable influence of the thioamide moiety on the molecule's physicochemical properties—enhancing lipophilicity and altering hydrogen bonding capacity—makes it and its derivatives attractive candidates for drug discovery programs. By leveraging the principles of bioisosterism, researchers can rationally design molecules with improved stability, permeability, and novel biological activities. This guide provides the foundational knowledge and practical protocols necessary to synthesize, characterize, and explore the therapeutic potential of this promising chemical scaffold.
References
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Wei, J., Li, Y., & Jiang, X. (2018). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Retrieved from [Link]
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Pharmapproach. (2024, May 10). Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. Retrieved from [Link]
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University of Minnesota. (n.d.). Thyroid Pharmacology and Physiology. Retrieved from [Link]
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BrainKart. (2017, September 23). Thioamides. Retrieved from [Link]
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Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]
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Mugesh, G. (2013). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research. Retrieved from [Link]
- Mahan, J. E. (1947). Process for synthesis of thioamides. U.S. Patent No. 2,421,031. Washington, DC: U.S. Patent and Trademark Office.
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Al-Hourani, B. J. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology. Retrieved from [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. Retrieved from [Link]
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Wikipedia. (n.d.). Antithyroid agent. Retrieved from [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]
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Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
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OUCI. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]
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Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
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ResearchGate. (2025). The Chemical Properties of Thioamides. Retrieved from [Link]
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Zhang, J., et al. (2022). Transamidation of Thioamides with Nucleophilic Amines: Thioamide N–C(S) Activation by Ground-State-Destabilization. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Matiychuk, V., et al. (2025). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Molbank. Retrieved from [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]
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Methodological & Application
N-(2-hydroxyethyl)benzenecarbothioamide synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of N-(2-hydroxyethyl)benzenecarbothioamide, a thioamide derivative of interest for researchers in organic synthesis and medicinal chemistry. Thioamides are crucial structural motifs and versatile intermediates in the synthesis of various sulfur-containing heterocyclic compounds.[1][2] The described synthetic pathway involves an initial N-acylation of 2-aminoethanol with benzoyl chloride to yield the stable amide intermediate, N-(2-hydroxyethyl)benzamide. This is followed by a selective thionation of the amide carbonyl using Lawesson's reagent to produce the target thioamide. This guide offers detailed, step-by-step experimental procedures, explains the chemical principles and rationale behind methodological choices, and includes necessary safety protocols and data presentation for reproducibility.
Overall Synthetic Strategy
The synthesis is performed in two distinct stages:
-
Amide Formation: A nucleophilic acyl substitution to form the C-N bond.
-
Thionation: Conversion of the amide carbonyl (C=O) to a thiocarbonyl (C=S).
Part 1: Synthesis of N-(2-hydroxyethyl)benzamide (Intermediate)
Principle and Rationale
The initial step is the formation of an amide bond via the reaction of 2-aminoethanol with benzoyl chloride. This is a classic example of a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[3] The primary amine of 2-aminoethanol is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzoyl chloride.
Causality of Experimental Choices:
-
Reagents: Benzoyl chloride is used as an activated form of benzoic acid, making it highly reactive towards nucleophiles. 2-aminoethanol serves as the nucleophile, with its primary amine being more reactive than the hydroxyl group under these conditions.[3]
-
Base: A tertiary amine, such as triethylamine (Et₃N) or pyridine, is incorporated as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the unreacted 2-aminoethanol, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not participate in the reaction. The use of a dry solvent is critical as benzoyl chloride can be hydrolyzed by water.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive amine and acid chloride.[4] It is then allowed to warm to ensure the reaction goes to completion.
Experimental Protocol: N-acylation
Materials:
-
2-Aminoethanol (Ethanolamine)
-
Benzoyl Chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of benzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-hydroxyethyl)benzamide, which can be purified by recrystallization or column chromatography if necessary.
Quantitative Data: N-(2-hydroxyethyl)benzamide Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Aminoethanol | 61.08 | 10.0 | 1.0 | 0.61 g (0.60 mL) |
| Benzoyl Chloride | 140.57 | 10.5 | 1.05 | 1.48 g (1.22 mL) |
| Triethylamine | 101.19 | 11.0 | 1.1 | 1.11 g (1.52 mL) |
| Dichloromethane | - | - | - | 50 mL |
Part 2: Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide
Principle and Rationale
The second stage of the synthesis is the thionation of the amide intermediate. This involves converting the carbonyl group (C=O) into a thiocarbonyl group (C=S). Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and excellent yields for amide thionation.[5][6]
Causality of Experimental Choices:
-
Thionating Agent: Lawesson's reagent is preferred over other agents like phosphorus pentasulfide (P₄S₁₀) because it typically requires lower temperatures and results in cleaner reactions with fewer byproducts.[5] It is particularly effective for converting amides to thioamides.[7]
-
Mechanism: In solution, Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer.[5][8] This monomer undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a very stable P=O bond, to yield the desired thioamide and a phosphine oxide byproduct.[8][9] This mechanism is analogous to that of the Wittig reaction.[5]
-
Solvent: Anhydrous, high-boiling point, non-polar solvents like toluene or xylene are commonly used, as the reaction often requires heating to proceed at a reasonable rate.[6][7] Anhydrous Tetrahydrofuran (THF) is also a viable option.
-
Stoichiometry: Approximately 0.5 equivalents of Lawesson's reagent are typically used, as the dimeric reagent contains two thionating centers.
Experimental Protocol: Thionation
Materials:
-
N-(2-hydroxyethyl)benzamide (from Part 1)
-
Lawesson's Reagent
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-(2-hydroxyethyl)benzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood due to the malodorous nature of the reagent and byproducts.
-
Monitor the reaction progress by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-(2-hydroxyethyl)benzenecarbothioamide.
Quantitative Data: Thionation Reaction
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| N-(2-hydroxyethyl)benzamide | 165.19 | 10.0 | 1.0 | 1.65 g |
| Lawesson's Reagent | 404.47 | 5.0 | 0.5 | 2.02 g |
| Toluene | - | - | - | 50 mL |
Safety and Handling Precautions
-
Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-Aminoethanol: Corrosive. Causes skin and eye irritation.[10] Harmful if swallowed or in contact with skin.[11] Use in a well-ventilated area and wear appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Handle with care in a fume hood.
-
Lawesson's Reagent: Harmful if swallowed. Releases a strong, unpleasant stench. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen.[12] Toluene is flammable and can have neurological effects with prolonged exposure. Avoid inhalation and skin contact.
Diagrams and Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Mechanism of Thionation with Lawesson's Reagent
Caption: Simplified mechanism for amide thionation.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Awaudah, A. D., & Al-Masri, H. S. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2020(2), M1128. [Link]
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Guo, S., Li, Y., Fan, W., & Huang, D. (2020). An efficient self-coupling reaction of benzylamines has been developed for the synthesis of thioamides and amides by elemental sulfur. ResearchGate. Retrieved from [Link]
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Capperucci, A., Degl'Innocenti, A., & Pollicino, S. (2005). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Thioamides – Knowledge and References. Retrieved from [Link]
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Rauf, A., Sharma, S., & Gangal, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(42), 11463-11481. [Link]
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ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
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Ríos-Gutiérrez, M., Notario, R., & Domingo, L. R. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7039-7049. [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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Piras, L., et al. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]
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Sciencelab.com. (2010). Material Safety Data Sheet Dichloromethane. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
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CONICET. (n.d.). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Retrieved from [Link]
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CPAChem. (n.d.). Safety data sheet - 2-Hydroxyethyl Acrylate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Supporting Information for ... Synthesis of N-(2-hydroxyethyl)benzamide (8). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2'-hydroxyethyl) 5-benzoyl-indan-2-carboxamide. Retrieved from [Link]
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Arkivoc. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]
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ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Retrieved from [Link]
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Reddit. (2022). Synthesis of 2-amino benzoyl chloride. Retrieved from [Link]
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ResearchGate. (1998). Reaction order experiment for quinuclidinecatalyzed reaction of benzoyl chloride with butanol. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of N-(2-hydroxyethyl)benzenecarbothioamide
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of N-(2-hydroxyethyl)benzenecarbothioamide, a thioamide derivative of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for identity, purity, and quantitative analysis. The application notes emphasize the rationale behind experimental choices, ensuring both technical accuracy and practical utility. Adherence to the principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH), is a core tenet of this guide, ensuring the generation of reliable and reproducible data.[1][2][3][4][5]
Introduction: The Analytical Imperative for N-(2-hydroxyethyl)benzenecarbothioamide
N-(2-hydroxyethyl)benzenecarbothioamide belongs to the thioamide class of compounds, which are characterized by the presence of a C=S group in place of the carbonyl oxygen of an amide.[6] This single-atom substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, conformational preferences, and reactivity.[6][7] These properties make thioamides valuable scaffolds in drug discovery.
Given the potential therapeutic applications, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any potential drug candidate. This guide provides a multi-faceted analytical approach, employing chromatographic and spectroscopic techniques to build a comprehensive profile of N-(2-hydroxyethyl)benzenecarbothioamide. The methodologies are designed to be "self-validating" by incorporating principles of specificity, linearity, accuracy, and precision, aligning with global regulatory expectations.[1][2][3]
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C9H11NOS | Inferred from name |
| Molecular Weight | 181.26 g/mol | Calculated |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) | General knowledge |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating N-(2-hydroxyethyl)benzenecarbothioamide from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like thioamides.[8][9] A reversed-phase method is proposed, leveraging the compound's expected moderate polarity.
Workflow for HPLC Method Development and Validation:
Caption: HPLC method development and validation workflow.
Protocol 3.1.1: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar organic molecules.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water. The acid improves peak shape and ionization for potential mass spectrometry coupling.
-
B: Acetonitrile. A common organic modifier in reversed-phase chromatography.
-
-
Gradient Elution: A gradient is recommended to ensure the elution of potential impurities with a wide range of polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Column Temperature: 30 °C. To ensure reproducible retention times.
-
Detection Wavelength: Thioamides typically have a UV absorbance maximum around 265 nm.[6] A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Validation Parameters (as per ICH Q2(R2) Guidelines)[1][2][3][4][5]:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | The peak for N-(2-hydroxyethyl)benzenecarbothioamide should be well-resolved from any impurities or excipients. |
| Linearity | Prepare a series of at least five concentrations of a reference standard. | R² ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a known amount of reference standard into a placebo. | 98.0% - 102.0% recovery. |
| Precision | Repeatability (n=6 injections of the same sample) and intermediate precision (different day, different analyst). | RSD ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While thioamides can be analyzed by GC-MS, potential thermal degradation in the injection port should be considered.[10][11][12]
Protocol 3.2.1: GC-MS for Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C. A lower temperature may be trialed to minimize degradation.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methyl-tertiary-butyl ether (MTBE) or dichloromethane to a concentration of 1 mg/mL.[10]
Data Interpretation: The mass spectrum of the parent compound is expected to show the molecular ion peak (M+•) and characteristic fragmentation patterns. Fragmentation may involve cleavage of the ethyl-hydroxy group, the thioamide bond, and the aromatic ring.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide orthogonal information to confirm the identity and structure of N-(2-hydroxyethyl)benzenecarbothioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Logical Flow for NMR Structural Assignment:
Caption: NMR correlation spectroscopy workflow for structural confirmation.
Protocol 4.1.1: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3). DMSO-d6 is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons (OH, NH).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.8 | Multiplet | 5H |
| NH | 8.0 - 9.5 | Broad Singlet | 1H |
| CH2-N | 3.5 - 4.0 | Multiplet | 2H |
| CH2-O | 3.6 - 4.2 | Multiplet | 2H |
| OH | 4.5 - 5.5 | Triplet | 1H |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C=S (Thioamide) | 200 - 210[6] |
| Aromatic-C | 125 - 140 |
| CH2-N | ~45 |
| CH2-O | ~60 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
Protocol 4.2.1: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Data Collection: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Confirms the hydroxyl group. |
| N-H Stretch (Amide) | 3100 - 3500 | Confirms the thioamide N-H. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl group C-H bonds. |
| C=S Stretch (Thioamide) | 1020 - 1250[6] | A key band for thioamide identification. |
| C-N Stretch | 1250 - 1350 | |
| C-O Stretch | 1000 - 1260 | Alcohol C-O bond. |
Summary and Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of N-(2-hydroxyethyl)benzenecarbothioamide. The integration of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and strength of the compound. By grounding these protocols in the principles of method validation, researchers and drug development professionals can generate data that is scientifically sound, reliable, and suitable for regulatory scrutiny.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ASM Journals. (2006, June 20). Metabolism of Thioamides by Ralstonia pickettii TA.
- ResearchGate. (n.d.). GC-MS analysis of thioacetamide degradation by R. pickettii TA resting....
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- National Institutes of Health. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation.
- ResearchGate. (2024, September 20). (PDF) Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms.
- National Institutes of Health. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
- Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
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Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of N-(2-hydroxyethyl)benzenecarbothioamide
Abstract
This application note provides a detailed, research-grade guide for the complete structural characterization of N-(2-hydroxyethyl)benzenecarbothioamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. This document outlines optimized protocols for sample preparation and data acquisition for 1H, 13C, DEPT-135, COSY, HSQC, and HMBC experiments. A step-by-step data analysis workflow is presented to demonstrate how the synergistic use of these techniques provides an unambiguous and self-validating assignment of all proton and carbon resonances, confirming the molecular structure with high confidence. This guide is intended for researchers and scientists in synthetic chemistry, medicinal chemistry, and drug development.
Introduction and Significance
N-(2-hydroxyethyl)benzenecarbothioamide is a molecule of interest due to the presence of the versatile thioamide functional group. Thioamides are isosteres of amides with unique chemical properties, including a lower oxidation potential and a higher rotational barrier around the C-N bond, making them valuable scaffolds in medicinal chemistry and materials science.[1] Accurate and unequivocal structural confirmation is the bedrock of any chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the non-destructive and detailed structural elucidation of organic molecules in solution.
This guide details a multi-faceted NMR approach, combining standard one-dimensional (1D) experiments with powerful two-dimensional (2D) correlation techniques to create a robust analytical workflow. By systematically building connectivity maps within the molecule, we can confidently assign every atom's position in the structure.
Molecular Structure and Atom Numbering
For clarity throughout this note, the atoms of N-(2-hydroxyethyl)benzenecarbothioamide are numbered as shown below. This standardized numbering will be used for all spectral assignments.
Caption: Overall experimental and analytical workflow.
Detailed Protocols
Protocol 1: NMR Sample Preparation
The quality of the final spectra is critically dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high-resolution data. [2]
-
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the acidic protons of the hydroxyl (-OH) and thioamide (-NH) groups may undergo rapid exchange, leading to broad or absent signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with these protons, slowing their exchange rate and allowing for their observation and coupling. For this guide, we will proceed with DMSO-d₆.
-
Step-by-Step Procedure:
-
Weigh approximately 10-15 mg of N-(2-hydroxyethyl)benzenecarbothioamide directly into a clean, dry vial. This amount is sufficient for both ¹H and ¹³C experiments. [3] 2. Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆) to the vial. [2][4] 3. Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. [2] 4. Using a Pasteur pipette plugged with a small amount of cotton wool to act as a filter, transfer the clear solution into a standard 5 mm NMR tube. [4] 5. Ensure the sample height in the tube is approximately 4-5 cm (0.55-0.7 mL) to optimize performance within the spectrometer's receiver coil. [5] 6. Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
-
Protocol 2: Spectrometer Setup and Data Acquisition
The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1D ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 256-1024) are required. The spectral width should typically span 0 to 220 ppm.
-
DEPT-135: This experiment is crucial for differentiating carbon types. [6]It provides positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. [7][8]Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds (e.g., H-C-H or H-C-C-H). [9][10]It is essential for identifying connected proton spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). [11][12]It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). [13][14]It is the key to connecting the different spin systems and identifying quaternary carbons.
Spectral Data and Interpretation
The following tables present expected chemical shifts based on literature data for similar thioamide structures and general NMR principles. [1][15][16] Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
|---|---|---|---|---|
| Hn (NH) | ~9.5 | Broad Singlet / Triplet | - | Exchangeable proton, deshielded by C=S and benzene ring. May show coupling to H8. |
| H2/H6 | ~7.6 | Doublet (or m) | ~7-8 | Aromatic protons ortho to the electron-withdrawing thioamide group. |
| H3/H5 | ~7.4 | Triplet (or m) | ~7-8 | Aromatic protons meta to the thioamide group. |
| H4 | ~7.5 | Triplet (or m) | ~7-8 | Aromatic proton para to the thioamide group. |
| Ho (OH) | ~4.9 | Triplet | ~5 | Exchangeable proton on the hydroxyl group, coupled to H9. |
| H8 (N-CH₂) | ~3.7 | Quartet (or dt) | ~6-7 | Methylene protons adjacent to the nitrogen. Coupled to both Hn and H9. |
| H9 (CH₂-O) | ~3.5 | Quartet (or dt) | ~6-7 | Methylene protons adjacent to the oxygen. Coupled to both H8 and Ho. |
Table 2: Expected ¹³C NMR & DEPT-135 Data (100 MHz, DMSO-d₆)
| Atom Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment Rationale |
|---|---|---|---|
| C7 (C=S) | ~200-205 | Absent | Thioamide carbonyl carbon, highly deshielded. [1] |
| C1 | ~140 | Absent | Aromatic quaternary carbon attached to the thioamide group. |
| C4 | ~131 | Positive (CH) | Para aromatic carbon. |
| C2/C6 | ~128 | Positive (CH) | Ortho aromatic carbons. |
| C3/C5 | ~127 | Positive (CH) | Meta aromatic carbons. |
| C9 | ~60 | Negative (CH₂) | Aliphatic carbon attached to the electronegative oxygen atom. |
| C8 | ~48 | Negative (CH₂) | Aliphatic carbon attached to the nitrogen atom. |
Systematic Interpretation Walkthrough
-
¹H NMR Analysis: The aromatic region (7.4-7.7 ppm) will show signals integrating to 5 protons, characteristic of a mono-substituted benzene ring. The downfield broad signal (~9.5 ppm) is typical for a thioamide N-H proton. Two signals in the aliphatic region (~3.5-3.8 ppm), each integrating to 2 protons, correspond to the two methylene groups (H8 and H9). A triplet around 4.9 ppm is characteristic of the hydroxyl proton (Ho), coupled to the adjacent methylene group (H9).
-
¹³C and DEPT-135 Analysis: The most downfield signal (~200 ppm) is the hallmark of the thioamide C=S carbon (C7);[1] it will be absent in the DEPT-135 spectrum, confirming it is quaternary. The DEPT-135 spectrum will show four positive signals (for the five CH carbons in the aromatic ring, with C2/C6 and C3/C5 being equivalent) and two negative signals, confirming the presence of two CH₂ groups (C8 and C9). [17][18]
-
COSY Correlation: This is the first step in piecing together the fragments.
-
Strong cross-peaks will be observed between adjacent aromatic protons (H2/H6 with H3/H5, and H3/H5 with H4), confirming the benzene spin system.
-
A crucial cross-peak will connect the H8 and H9 signals, establishing the N-CH₂-CH₂-O fragment.
-
Depending on the exchange rate, coupling may also be seen between Hn and H8, and between Ho and H9.
-
-
HSQC Correlation: This experiment definitively links the proton and carbon skeletons.
-
Each proton signal (except the exchangeable Hn and Ho) will show a cross-peak to its directly attached carbon. For example, the ¹H signal at ~3.7 ppm (H8) will correlate with the ¹³C signal at ~48 ppm (C8). This allows for the unambiguous assignment of all protonated carbons (C2-C6, C8, C9).
-
-
HMBC Correlation (The Final Piece): HMBC connects the fragments into the final molecule.
-
Key Correlation 1: The aromatic protons H2/H6 (~7.6 ppm) will show a three-bond correlation (³J) to the thioamide carbon C7 (~200 ppm). This firmly attaches the benzene ring to the thioamide group.
-
Key Correlation 2: The thioamide proton Hn (~9.5 ppm) will show correlations to C7 (²J), C8 (²J), and the aromatic carbon C1 (³J).
-
Key Correlation 3: The methylene protons H8 (~3.7 ppm) will show correlations to the thioamide carbon C7 (³J) and the other methylene carbon C9 (²J). This confirms the N-C8 bond and the C8-C9 bond.
-
Key Correlation 4: The methylene protons H9 (~3.5 ppm) will show correlations to C8 (²J), confirming the ethyl chain connectivity.
-
Caption: Visualization of key 2D NMR correlations.
Conclusion
References
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Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
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University of Victoria, Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(4), 977–993. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
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Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. Retrieved from [Link]
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Fruwert, J., et al. (1981). Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Magnetic Resonance in Chemistry, 19(3), 133-137. Retrieved from [Link]
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Azizi, K., et al. (2020). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 5(32), 10034-10040. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Voss, J., & Buddensiek, D. (2018). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides. ResearchGate. Retrieved from [Link]
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Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
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CEITEC. (n.d.). COSY (COrrelation Spectroscopy). Retrieved from [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). COSY. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Principles and Applications of NMR Spectroscopy. (2016, August 23). HMBC and its utility [Video]. YouTube. Retrieved from [Link]
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University of Ottawa, NMR Facility Blog. (2017). HMBC vs. H2BC. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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Application Note: FT-IR Spectroscopic Analysis of N-(2-hydroxyethyl)benzenecarbothioamide
Affiliation: Advanced Molecular Spectroscopy Division, Gemini Labs
Abstract
This technical guide provides a comprehensive framework for the analysis of N-(2-hydroxyethyl)benzenecarbothioamide using Fourier-Transform Infrared (FT-IR) spectroscopy. N-(2-hydroxyethyl)benzenecarbothioamide is a molecule of interest in medicinal chemistry and materials science, incorporating a thioamide moiety, a hydroxyl group, and a phenyl ring.[1][2] Understanding its vibrational properties is crucial for structural elucidation, purity assessment, and studying intermolecular interactions. This document details the theoretical underpinnings of the FT-IR analysis of this compound, offers step-by-step protocols for sample preparation and spectral acquisition, and provides an in-depth guide to spectral interpretation, including predicted peak assignments for its key functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize FT-IR spectroscopy for the characterization of thioamide-containing compounds.
Introduction to N-(2-hydroxyethyl)benzenecarbothioamide and FT-IR Spectroscopy
N-(2-hydroxyethyl)benzenecarbothioamide belongs to the thioamide class of compounds, which are analogues of amides where the carbonyl oxygen is replaced by a sulfur atom.[3] This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a distinct spectroscopic signature.[1][2][4] The presence of a hydroxyl (-OH) group and a benzene ring further functionalizes the molecule, opening avenues for diverse applications.
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of a compound.[5][6] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending, rocking).[7] An FT-IR spectrum is a plot of infrared intensity versus wavenumber, creating a unique "molecular fingerprint" that is invaluable for both qualitative and quantitative analysis.[8][9]
This application note will focus on the practical aspects of obtaining and interpreting the FT-IR spectrum of N-(2-hydroxyethyl)benzenecarbothioamide, providing the necessary protocols and theoretical background to empower researchers in their analytical endeavors.
Synthesis Overview of N-(2-hydroxyethyl)benzenecarbothioamide
A common synthetic route to N-substituted thioamides involves the reaction of an isothiocyanate with a primary or secondary amine. For N-(2-hydroxyethyl)benzenecarbothioamide, a plausible synthesis involves the reaction of benzoyl isothiocyanate with 2-aminoethanol. Alternatively, direct thionation of the corresponding amide, N-(2-hydroxyethyl)benzamide, using a thionating agent like Lawesson's reagent can be employed.[3] A general representation of the synthesis from an isothiocyanate is depicted below.
Caption: Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide.
Experimental Protocols: FT-IR Analysis
The quality of an FT-IR spectrum is highly dependent on proper sample preparation and instrument configuration.[10] This section provides detailed protocols for the analysis of N-(2-hydroxyethyl)benzenecarbothioamide, which is expected to be a solid at room temperature.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the sample and the desired analytical outcome. For a solid sample like N-(2-hydroxyethyl)benzenecarbothioamide, the KBr pellet method and Attenuated Total Reflectance (ATR) are two of the most common and effective techniques.[11]
Protocol 3.1.1: Potassium Bromide (KBr) Pellet Method
This transmission technique involves dispersing the sample in a dry, IR-transparent matrix.[10]
-
Materials:
-
N-(2-hydroxyethyl)benzenecarbothioamide (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
-
Procedure:
-
Gently grind the dried KBr in the agate mortar to a fine powder.
-
Add 1-2 mg of the sample to the KBr and mix thoroughly. Continue grinding until the mixture is homogeneous and has a fine, consistent particle size to minimize scattering of the IR beam.[12]
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Protocol 3.1.2: Attenuated Total Reflectance (ATR) Method
ATR is a popular technique due to its minimal sample preparation requirements.[10]
-
Materials:
-
N-(2-hydroxyethyl)benzenecarbothioamide (a small amount of powder)
-
ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]
-
Acquire the FT-IR spectrum.
-
Instrumental Parameters and Data Acquisition
The following are general instrument settings suitable for the analysis. These may be optimized for the specific instrument in use.
-
Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel is a suitable function.
Data Acquisition Workflow:
Caption: FT-IR data acquisition and analysis workflow.
Spectral Interpretation of N-(2-hydroxyethyl)benzenecarbothioamide
The FT-IR spectrum of N-(2-hydroxyethyl)benzenecarbothioamide can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The interpretation relies on comparing the observed peaks with established group frequency charts and literature data for similar compounds.[13][14]
Key Functional Groups and Their Vibrational Modes
The primary functional groups to consider are:
-
Hydroxyl Group (-OH): The O-H stretching vibration is typically one of the most prominent features in the spectrum of an alcohol.[15]
-
Secondary Thioamide Group (-C(=S)NH-): This group gives rise to a complex set of bands due to the coupling of N-H, C-N, and C=S vibrations.[16][17]
-
Benzene Ring (C₆H₅-): Aromatic rings exhibit characteristic C-H and C=C stretching and bending vibrations.[18]
-
Aliphatic C-H Bonds (-CH₂-): These will show characteristic stretching and bending modes.
Caption: Key functional groups and their vibrational modes.
Predicted FT-IR Peak Assignments
The following table summarizes the expected vibrational frequencies for N-(2-hydroxyethyl)benzenecarbothioamide. The thioamide bands are complex and result from significant vibrational coupling.[16][19]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3400 - 3200 | Strong, Broad | O-H stretching | The broadness is due to intermolecular hydrogen bonding.[15][20] |
| ~3200 | Medium | N-H stretching | Characteristic of a secondary thioamide.[21] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Peaks above 3000 cm⁻¹ are indicative of sp² C-H bonds.[18] |
| 2960 - 2850 | Medium | Aliphatic C-H stretching | Asymmetric and symmetric stretches of the -CH₂- groups.[13] |
| 1600 - 1550 | Strong | Thioamide B band (Amide II analogue) | Primarily associated with C-N stretching coupled with N-H in-plane bending.[16] |
| 1500, 1450 | Medium to Weak | Aromatic C=C stretching | Characteristic skeletal vibrations of the benzene ring. |
| ~1400 | Medium | Thioamide C band | A complex vibration with contributions from C-N and N-H modes.[16] |
| ~1250 | Medium | Thioamide D band | Another coupled vibration of the thioamide group.[16] |
| 1120 - 1000 | Medium to Strong | C-O stretching | From the alcohol moiety.[18] |
| 800 - 700 | Medium to Strong | Thioamide G band | Often attributed to a significant C=S stretching character.[16] |
| 750 - 690 | Strong | Aromatic C-H out-of-plane bending | The exact position can indicate the substitution pattern of the benzene ring. |
Applications in Research and Development
The FT-IR analysis of N-(2-hydroxyethyl)benzenecarbothioamide is a valuable tool in several areas:
-
Structural Verification: Confirms the synthesis of the target molecule by identifying all the key functional groups.
-
Purity Assessment: The presence of unexpected peaks can indicate impurities, such as starting materials or by-products (e.g., a C=O stretch from the corresponding amide).
-
Hydrogen Bonding Studies: The position and shape of the O-H and N-H stretching bands provide insights into intermolecular and intramolecular hydrogen bonding, which is critical for understanding the compound's physical properties and biological activity.
-
Reaction Monitoring: FT-IR can be used to monitor the progress of the synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.
-
Quality Control: In a pharmaceutical or industrial setting, FT-IR provides a rapid and reliable method for identity confirmation of raw materials and final products.[6][22]
Conclusion
FT-IR spectroscopy is an indispensable technique for the characterization of N-(2-hydroxyethyl)benzenecarbothioamide. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The provided spectral interpretation framework, based on the characteristic vibrational modes of the hydroxyl, thioamide, and phenyl groups, enables confident structural elucidation and purity analysis. This application note serves as a practical resource for scientists and professionals in drug development and chemical research, facilitating the effective use of FT-IR in their work with thioamide-containing molecules.
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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Korohoda, M. J., & Biliński, S. (1984). Thioamide and Selenoamide Bands in IR Spectra. Annales Universitatis Mariae Curie-Sklodowska, Sectio D: Medicina, 39, 257-267. [Link]
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ResearchGate. (2015). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Retrieved from [Link]
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MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
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ResearchGate. (1999). Characteristic vibrational frequencies in simple thioamides, their cations and metal complexes. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]
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ACS Publications. (2023). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. [Link]
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ResearchGate. (2013). Does anyone know a good and free online database of IR spectra?. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]
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American Society for Microbiology. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. [Link]
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National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Thioamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2'-hydroxyethyl) 5-benzoyl-indan-2-carboxamide. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Retrieved from [Link]
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Essential FTIR. (n.d.). Spectral Library Search. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Retrieved from [Link]
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Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]
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Scientific Research Publishing Inc. (2024). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Retrieved from [Link]
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MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
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YouTube. (2015). Group theory and vibrational spectroscopy: Part-V (Classification of vibrational modes) (CHE). Retrieved from [Link]
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ResearchGate. (2014). FT-IR spectra in the hydroxyl group stretching region. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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Reddit. (2020). What are the common protocols for reference materials for FTIR analysis of Raw materials in pharma, food, or nutritional supplements?. Retrieved from [Link]
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YouTube. (2021). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[benzyl(2-hydroxyethyl)carbamothioyl]benzamide. PubChem. Retrieved from [Link]
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Arkivoc. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. PubChem. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]
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Application Notes and Protocols for N-(2-hydroxyethyl)benzenecarbothioamide: A Case Study in the Medicinal Chemistry of Thioamides
Executive Summary
The thioamide functional group, a fascinating bioisostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties and broad therapeutic potential.[1] Thioamide-containing compounds are actively being explored as anticancer, antimicrobial, and antiviral agents.[2][3] This guide uses N-(2-hydroxyethyl)benzenecarbothioamide as a model compound to provide a comprehensive framework for its synthesis, characterization, and evaluation in two key therapeutic areas: oncology and infectious diseases. We present detailed, field-proven protocols for a three-component synthesis, in vitro cytotoxicity screening against cancer cell lines, apoptosis induction analysis, and determination of antimicrobial minimum inhibitory concentration (MIC). This document is designed to equip researchers with the scientific rationale and practical methodologies required to investigate novel thioamide derivatives in a drug discovery context.
Introduction: The Thioamide Scaffold in Drug Design
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by sulfur. This single-atom substitution imparts profound changes to the molecule's properties, making it a powerful tool for lead optimization.[4]
-
Electronic and Geometric Properties: Compared to their amide counterparts, thioamides possess a longer C=S bond, are stronger hydrogen bond donors, and weaker hydrogen bond acceptors.[1] They also exhibit enhanced lipophilicity, which can improve membrane permeability and bioavailability.[2][3]
-
Bioisosteric Replacement: Replacing an amide with a thioamide can enhance metabolic stability against proteolytic degradation and, in some cases, significantly improve biological potency. An example is seen in inhibitors of the histone methyltransferase ASH1L, where the thioamide version is nearly 100-fold more potent than its amide analog, partly due to the formation of a critical chalcogen bond in the active site.[1]
-
Therapeutic Relevance: Several thioamide-containing drugs are in clinical use. Ethionamide is a second-line treatment for multidrug-resistant tuberculosis, and Tioguanine is an antimetabolite used in leukemia therapy.[1] This clinical precedent underscores the potential of this functional group.
The model compound, N-(2-hydroxyethyl)benzenecarbothioamide , contains three key features for exploration:
-
Aromatic Ring: The benzene ring is a common feature in many small molecule inhibitors, providing a scaffold for interactions with protein targets.
-
Thioamide Core: The central C=S bond provides the unique electronic and binding properties characteristic of this class.
-
Hydroxyethyl Group: The flexible N-(2-hydroxyethyl) side chain provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially improving solubility and target engagement.
Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide
The Kindler three-component reaction is an efficient method for synthesizing thioamides from an aldehyde, an amine, and elemental sulfur.[5] The following protocol utilizes microwave-assisted heating to accelerate the reaction, reduce side products, and improve yields.
Protocol 1: Microwave-Assisted Kindler Thioamide Synthesis
Objective: To synthesize N-(2-hydroxyethyl)benzenecarbothioamide from benzaldehyde, 2-aminoethanol, and sulfur.
Materials:
-
Benzaldehyde (1.0 eq)
-
2-Aminoethanol (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
1-Methyl-2-pyrrolidone (NMP), anhydrous
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add benzaldehyde (e.g., 1.0 mmol, 106 mg).
-
Add 1-methyl-2-pyrrolidone (NMP, 3 mL) to dissolve the aldehyde.
-
Add 2-aminoethanol (1.0 mmol, 61 mg, ~60 µL).
-
Add elemental sulfur powder (1.1 mmol, 35 mg).
-
Seal the vial tightly with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at 150°C for 15-20 minutes with stirring. Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove NMP and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield N-(2-hydroxyethyl)benzenecarbothioamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Area I: Anticancer Activity
Scientific Rationale: The thioamide scaffold is present in numerous compounds with demonstrated anticancer activity.[3] Their mechanisms of action are diverse and include the inhibition of critical enzymes like kinases and the chelation of metal ions like copper, which can induce oxidative stress specifically in cancer cells.[1][2] The structural features of N-(2-hydroxyethyl)benzenecarbothioamide make it a prime candidate for initial screening as a potential cytotoxic agent.
Workflow for Anticancer Candidate Evaluation
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of N-(2-hydroxyethyl)benzenecarbothioamide on human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
N-(2-hydroxyethyl)benzenecarbothioamide, dissolved in DMSO to make a 10 mM stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose, typically ≤0.5%) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Sample Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | N-(2-hydroxyethyl)benzenecarbothioamide | 8.5 ± 1.2 | 5.9 |
| A549 (Lung Cancer) | N-(2-hydroxyethyl)benzenecarbothioamide | 12.1 ± 2.5 | 4.1 |
| MCF-10A (Non-cancerous) | N-(2-hydroxyethyl)benzenecarbothioamide | 50.2 ± 6.7 | - |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | - |
| SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Protocol 3: Apoptosis Induction Analysis (Caspase-Glo® 3/7 Assay)
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Materials:
-
Cells seeded and treated in a white-walled 96-well plate as described in Protocol 2.
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
Luminometer.
Procedure:
-
Seed and treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by calculating the fold change in luminescence relative to the vehicle control. A significant increase indicates the activation of apoptosis.
Application Area II: Antimicrobial Activity
Scientific Rationale: Thioamides are well-established antimicrobial agents. The prodrug ethionamide, for instance, is activated by a mycobacterial monooxygenase (EthA) to form an adduct with NAD+, which then inhibits InhA, an enzyme essential for mycolic acid synthesis in the bacterial cell wall.[1][2] Investigating novel thioamides for antimicrobial properties is a validated strategy in the search for new antibiotics.
Hypothetical Mechanism of Action for Thioamide Prodrugs
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of N-(2-hydroxyethyl)benzenecarbothioamide that visibly inhibits the growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. Growth is assessed by visual inspection of turbidity after a defined incubation period.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Test compound stock solution (e.g., 1280 µg/mL in DMSO).
-
Standard antibiotic for quality control (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard the final 50 µL from column 10. This creates a gradient from (for example) 64 µg/mL down to 0.125 µg/mL.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
Data Presentation: Sample MIC Data
| Organism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | N-(2-hydroxyethyl)benzenecarbothioamide | 16 |
| E. coli (Gram-negative) | N-(2-hydroxyethyl)benzenecarbothioamide | >64 |
| S. aureus (Gram-positive) | Ciprofloxacin (Control) | 0.5 |
| E. coli (Gram-negative) | Ciprofloxacin (Control) | 0.06 |
References
- Grembecka, J., Cierpicki, T., & Huang, G. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
-
Wikipedia contributors. (n.d.). Thioamide. In Wikipedia. [Link]
- Mitchell, J. P., & Brown, T. (2020).
-
Zubruyev, O. I., Stiasni, N., & Kappe, C. O. (2003). Microwave-Enhanced Kindler Thioamide Synthesis. Journal of Combinatorial Chemistry, 5(2), 145–148. [Link]
- Gotor-Fernández, V., & Gotor, V. (2012). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
-
Gauthier, D. R., et al. (2018). One-step synthesis of N-Boc-thioamides. Organic Letters, 20(1), 224-227. [Link]
-
Parnell, E. W. (1970). Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters. Arzneimittel-Forschung, 20(3), 443-6. [Link]
-
DeBruin, K. E., & Boros, E. E. (1990). A new route to N-monosubstituted thioamides utilizing phosphoramidothionates as reagents for the thioamidation of carboxylic acids. The Journal of Organic Chemistry, 55(2), 643–647. [Link]
-
Valabrega, G., et al. (2023). Thiosemicarbazide Derivatives Targeting Human TopoIIα and IDO-1 as Small-Molecule Drug Candidates for Breast Cancer Treatment. Molecules, 28(15), 5823. [Link]
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamide synthesis by thioacylation [organic-chemistry.org]
Application Note: Bioactivity Profiling of N-(2-hydroxyethyl)benzenecarbothioamide
Abstract & Scope
This guide details the experimental protocols for evaluating the bioactivity of N-(2-hydroxyethyl)benzenecarbothioamide (HE-BTA). As a thioamide isostere of N-(2-hydroxyethyl)benzamide, HE-BTA possesses unique pharmacophores relevant to tyrosinase inhibition (dermatological/melanoma therapeutics) and hydrogen sulfide (H₂S) donation (gasotransmitter signaling).
Unlike standard amides, the C=S (thione) moiety confers distinct metal-chelating properties and redox reactivity. This application note moves beyond basic synthesis to provide rigorous, self-validating assays for:
-
Enzymatic Inhibition: Tyrosinase diphenolase activity quantification.
-
Chemical Biology: Cysteine-triggered H₂S release kinetics.
-
Cellular Efficacy: Functional melanin reduction in B16F10 melanoma models.
Physicochemical Preparation
Before biological testing, the compound must be solubilized and checked for stability, as thioamides can be prone to oxidative desulfurization under improper storage.
-
Stock Solution: Dissolve HE-BTA to 50 mM in anhydrous DMSO. Vortex for 1 minute.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis to the amide.
-
Working Buffer: Phosphate Buffered Saline (PBS), pH 6.8 (for Tyrosinase) or pH 7.4 (for H₂S).
-
Note: Do not use Tris buffers for tyrosinase assays as amine groups can interfere with quinone detection.
-
Assay Workflow Overview
The following diagram illustrates the logical flow of bioactivity assessment, moving from cell-free enzymatic screens to functional cellular models.
Figure 1: Integrated workflow for characterizing thioamide bioactivity, ensuring cytotoxicity is ruled out before functional efficacy is claimed.
Protocol A: Tyrosinase Inhibition Assay
Rationale: Thioamides act as potent tyrosinase inhibitors by chelating the binuclear copper active site. This assay quantifies the inhibition of the rate-limiting step in melanogenesis: the oxidation of L-DOPA to Dopaquinone.
Reagents
| Component | Concentration | Role |
| Mushroom Tyrosinase | 250 U/mL | Enzyme Source |
| L-DOPA | 2.5 mM | Substrate |
| Phosphate Buffer | 50 mM (pH 6.8) | Reaction Medium |
| Kojic Acid | Variable (1-100 µM) | Positive Control |
| HE-BTA | Serial Dilution (0.1 - 200 µM) | Test Compound |
Step-by-Step Procedure
-
Preparation: Dilute HE-BTA stock in Phosphate Buffer to 4x desired final concentrations. Ensure final DMSO < 1%.
-
Plating: In a 96-well clear microplate, add:
-
40 µL Phosphate Buffer
-
40 µL Test Compound (HE-BTA) or Kojic Acid
-
40 µL Tyrosinase Solution (250 U/mL)
-
-
Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
-
Initiation: Add 80 µL of L-DOPA (2.5 mM) to all wells.
-
Kinetic Read: Immediately measure absorbance at 475 nm (formation of dopachrome) every 30 seconds for 15 minutes.
-
Analysis: Calculate the slope (Vmax) of the linear portion of the curve.
Data Calculation
-
Self-Validation: The Z-factor must be > 0.5. If Kojic Acid IC50 deviates >20% from historical data (typically ~15-20 µM), discard the run.
Protocol B: H₂S Release Quantification (Methylene Blue Method)
Rationale: Unlike amides, thioamides can undergo hydrolysis or thiol-triggered decomposition to release Hydrogen Sulfide (H₂S). This assay uses the methylene blue reaction to detect sulfide ions, distinguishing HE-BTA as a "smart" gasotransmitter donor.
Reagents
-
Reaction Buffer: PBS (pH 7.4) containing 1 mM L-Cysteine (Trigger).
-
Zinc Acetate Solution: 1% w/v in H₂O (Trapping agent).
-
Diamine Reagent: N,N-dimethyl-p-phenylenediamine sulfate (20 mM) in 7.2 M HCl.
-
Ferric Chloride: 30 mM in 1.2 M HCl.
Step-by-Step Procedure
-
Reaction Setup: In a sealed microtube, mix 100 µL HE-BTA (100 µM) with 100 µL L-Cysteine (1 mM) in PBS.
-
Incubation: Incubate at 37°C for varying time points (0, 30, 60, 120 min).
-
Trapping: At each time point, transfer 100 µL of the reaction mixture into a tube containing 100 µL Zinc Acetate.
-
Color Development: Add 50 µL Diamine Reagent followed immediately by 50 µL Ferric Chloride.
-
Quantification: Incubate 20 minutes at room temperature (dark). Transfer to a microplate and read Absorbance at 670 nm .
-
Standard Curve: Generate a standard curve using Sodium Hydrosulfide (NaHS) (0–100 µM) to convert Absorbance to [H₂S].
Protocol C: Cellular Melanin Reduction (B16F10 Model)
Rationale: To confirm that enzymatic inhibition translates to biological efficacy, we treat murine melanoma cells. This protocol normalizes melanin production to total protein content to rule out false positives caused by cell death.
Experimental Design
-
Seeding: Seed B16F10 cells at
cells/well in a 6-well plate. Culture for 24h. -
Treatment: Replace media with fresh DMEM containing HE-BTA (at non-toxic concentrations determined by MTT assay) + 100 nM
-MSH (to stimulate melanogenesis). -
Duration: Incubate for 72 hours.
-
Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measurement:
-
Melanin: Read Absorbance at 405 nm.
-
Protein: Perform BCA Protein Assay on a small aliquot of lysate.
-
-
Calculation:
Mechanism of Action Visualization
The following diagram details the dual-pathway mechanism proposed for HE-BTA: Copper chelation (Tyrosinase) and Cysteine-mediated H₂S release.
Figure 2: Dual mechanistic pathways. The thioamide sulfur is critical for both copper chelation (inhibition) and H₂S generation.
References
-
Thioamide Bioisosteres in Drug Design
-
H₂S Donor Chemistry
- Source: Wallace, J. L., et al.
- Context: Describes the cysteine-activ
-
(Arylthioamides as H2S Donors).
-
Melanoma Cell Protocols
-
Methylene Blue Assay Standard
-
Source: "Methods for the detection of sulfide in biological samples."[3]
- Context: Validation of the zinc acet
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening of an Epigenetic Drug Library Identifies 4-((hydroxyamino)carbonyl)- N-(2-hydroxyethyl)- N-Phenyl-Benzeneacetamide that Reduces Melanin Synthesis by Inhibiting Tyrosinase Activity Independently of Epigenetic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide
Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)benzenecarbothioamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important thioamide compound. Thioamides are crucial isosteres of amides in medicinal chemistry, offering modified physicochemical properties like enhanced stability against hydrolysis and different hydrogen bonding capabilities that can significantly impact biological activity.[1] This document provides a structured approach to troubleshooting common issues and answering frequently asked questions related to its synthesis.
I. Overview of Synthetic Pathways
The most reliable and commonly employed route for synthesizing N-(2-hydroxyethyl)benzenecarbothioamide is a two-step process.
-
Amide Formation: The synthesis begins with the formation of the precursor amide, N-(2-hydroxyethyl)benzamide. This is typically achieved via the Schotten-Baumann reaction, where benzoyl chloride is reacted with 2-aminoethanol (ethanolamine) in the presence of a base.[2]
-
Thionation: The key step is the conversion of the amide's carbonyl group (C=O) to a thiocarbonyl group (C=S). This is most effectively accomplished using a thionating agent, with Lawesson's reagent being the most prominent due to its mildness, efficiency, and broad substrate applicability.[1][3] Alternatives like Phosphorus Pentasulfide (P₄S₁₀) can also be used, but often require harsher conditions.[3][4]
The overall synthetic workflow is illustrated below.
Sources
Technical Support Center: N-(2-hydroxyethyl)benzenecarbothioamide Synthesis
A Guide to Impurity Identification and Removal for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)benzenecarbothioamide. As a Senior Application Scientist, I understand that achieving high purity is critical for the reliability of your research and the success of downstream applications. This guide is structured to provide direct, actionable solutions to common purification challenges encountered during the synthesis of this thioamide. We will delve into the causality behind impurity formation and provide validated protocols to ensure the integrity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before, during, or after your synthesis.
Q1: What is the most common synthetic route for N-(2-hydroxyethyl)benzenecarbothioamide and where do impurities typically originate?
A1: The most prevalent and reliable method is a two-step synthesis. First, the precursor amide, N-(2-hydroxyethyl)benzamide, is formed, typically from a reaction between a benzoyl derivative (like benzoyl chloride) and 2-aminoethanol.[1][2][3] In the second step, this amide is thionated using a sulfur-transfer agent, most commonly Lawesson's reagent, to yield the final thioamide.[4][5][6][7]
Impurities can be introduced at both stages:
-
Amide Synthesis Step: Unreacted starting materials (e.g., benzoic acid from hydrolysis of benzoyl chloride) or side products.
-
Thionation Step: Incomplete reaction leading to residual starting amide, and phosphorus-containing byproducts from the thionating agent.[8] These phosphorus byproducts are often the most challenging impurities to remove.[9][10]
Q2: My initial product is a discolored oil or a solid with a low, broad melting point. What does this indicate?
A2: This is a classic sign of significant impurity. A pure crystalline solid should have a sharp, defined melting point. An oily consistency or a depressed and broad melting range suggests the presence of unreacted starting materials, residual solvents, or, most commonly, phosphorus byproducts from Lawesson's reagent which can inhibit crystallization.[8][9]
Q3: What is the best first-line strategy for purifying the crude product?
A3: For solid compounds, recrystallization is an excellent and highly effective initial purification step.[11] It is adept at removing many common impurities and can dramatically improve purity before resorting to more labor-intensive methods like column chromatography.[12]
Part 2: Troubleshooting Guide: From Problem to Protocol
This section provides a detailed, problem-oriented approach to specific issues you may encounter in the lab.
Problem 1: My Thin-Layer Chromatography (TLC) shows multiple spots.
-
Analysis: A multi-spot TLC plate is the primary indicator of an impure mixture. In a typical hexane/ethyl acetate or dichloromethane/methanol solvent system, you can expect to see the following:
-
Starting Amide (N-(2-hydroxyethyl)benzamide): This will be a distinct spot, typically more polar (lower Rf) than the final thioamide product. Its presence indicates an incomplete thionation reaction.
-
Product (N-(2-hydroxyethyl)benzenecarbothioamide): This should be the major, desired spot.
-
Phosphorus Byproducts: These can manifest as streaks or poorly defined spots, often near the baseline or streaking upwards, complicating TLC interpretation.[8]
-
-
Causality: The thionation of an amide with Lawesson's reagent proceeds through a four-membered thiaoxaphosphetane intermediate.[4][5] The driving force is the formation of a stable P=O bond, which leaves behind phosphorus-containing byproducts.[13] If the reaction time is insufficient or the temperature is too low, the conversion of the starting amide will be incomplete.
-
Solution: Silica Gel Column Chromatography If recrystallization is insufficient, column chromatography is the next logical step.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or methanol), adding the silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate, gradually increasing the ethyl acetate concentration.
-
Monitoring: Collect fractions and monitor them by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thioamide.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation of compounds with varying polarities. |
| Gradient Start | 95:5 Hexane:EtOAc | To elute non-polar impurities first. |
| Gradient End | 60:40 Hexane:EtOAc | To elute the more polar product and starting material. |
Problem 2: My NMR spectrum is clean in the aromatic and alkyl regions, but shows persistent, unidentifiable peaks in the phosphorus NMR or complex signals in the proton NMR.
-
Analysis: This is a strong indication that phosphorus-containing byproducts from the Lawesson's reagent are co-eluting with your product during chromatography. These byproducts are notoriously difficult to separate from the desired thioamide due to similar polarities.[9][10][14]
-
Causality: The direct byproduct of the thionation reaction is a stable, six-membered phosphorus-containing ring.[9] This species often has chromatographic behavior similar to the thioamide product, making separation by conventional silica gel chromatography inefficient.
-
Solution: Chemically Altering Byproducts Prior to Workup A highly effective strategy is to treat the reaction mixture with an alcohol after the thionation is complete.[9][10] This converts the problematic byproduct into a highly polarized thiophosphonate species that can be easily removed with a simple extraction or will have vastly different chromatographic behavior.
Experimental Protocol: Modified Lawesson's Reagent Workup
-
Reaction Monitoring: Monitor the thionation reaction (amide + Lawesson's reagent in refluxing anhydrous toluene) by TLC until the starting amide is fully consumed.[4]
-
Byproduct Quenching: After cooling the reaction slightly, add 2-5 mL of ethanol or ethylene glycol to the flask.[9][14]
-
Reflux: Heat the mixture to reflux for an additional 1-2 hours. This step is crucial for the conversion of the byproduct.
-
Workup: Cool the reaction to room temperature. Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate and washing with water and brine). The now highly polar phosphorus species will either remain in the aqueous layer or be easily separated during subsequent purification.
-
Final Purification: Purify the resulting crude product by recrystallization or column chromatography as described previously. The separation will be significantly cleaner.
-
Synthesis and Purification Workflow
The following diagram illustrates the overall process, highlighting the points where impurities are introduced and addressed.
Caption: Workflow for synthesis and purification.
Troubleshooting Logic
Use this decision tree to guide your purification strategy.
Caption: Decision tree for purification strategy.
Part 3: Analytical Methods for Purity Assessment
Verifying the purity of your final compound is a critical final step.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to monitor reaction progress and assess the purity of column fractions. The absence of starting materials and byproducts is a good preliminary indicator of purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. The absence of peaks corresponding to the starting amide or phosphorus byproducts confirms purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak. This technique is more sensitive than TLC for detecting minor impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of its identity.
By applying these troubleshooting strategies and analytical methods, you can confidently overcome the common purification hurdles in N-(2-hydroxyethyl)benzenecarbothioamide synthesis and ensure the high quality of your final product.
References
-
PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
- Cortes, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7037.
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
- Carro, L., et al. (2024).
-
ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
-
ChemSynthesis. (2025). 2-hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
- PubMed. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805-812.
-
Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2020). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). A novel method for heterocyclic amide–thioamide transformations. Chemistry Central Journal, 11(1), 8.
-
ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2'-hydroxyethyl) 5-benzoyl-indan-2-carboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Arkivoc. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2021). Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. Retrieved from [Link]
-
UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioamides – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]
-
MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]
-
Reddit. (2024). Synthesis of 2-amino benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0338385 B1 - bis-(2-Hydroxy-ethyl)-piperazine. Retrieved from [Link]
-
ORBi. (n.d.). In-silico-assisted development of LC-MS/MS methods for the determination of 17 N-nitrosamines in a drug matrix. Retrieved from [Link]
- Google Patents. (n.d.). US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Specialty Analytical. (n.d.). Test Method Database. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
troubleshooting low yield in thioamide synthesis reactions
Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yield in Thioamide Synthesis Ticket ID: THIO-OPT-2024
Diagnostic & Triage
User Complaint: "My thioamide yield is low (<40%), the reaction stalls, or the product reverts to the amide during purification."
Before adjusting your protocol, identify the failure mode using the Decision Matrix below. Most failures stem from three root causes: Reagent Deactivation (Moisture) , Steric/Electronic Mismatch , or Hydrolytic Reversion .
Visual: Reagent Selection & Troubleshooting Flowchart
Figure 1: Decision matrix for selecting the correct thionation protocol based on substrate properties and failure modes.
Module A: Lawesson’s Reagent (LR) Optimization
Context: LR is the industry standard but is notoriously fickle regarding moisture and purification.
The Mechanism (Why it fails)
LR exists as a dimer. To react, it must dissociate into two dithiophosphine ylides (the active monomer). This equilibrium is thermally driven.
-
Failure Point 1: If the temperature is too low (<80°C), the monomer concentration is negligible.
-
Failure Point 2: The ylide is highly oxophilic. If water is present (even trace amounts in "wet" toluene), the ylide reacts with water instead of your carbonyl, generating H₂S and inert phosphonates.
FAQs & Troubleshooting
Q: The reaction turns a pale yellow but TLC shows 50% starting material remaining after 24h. Adding more LR doesn't help.
-
A: You have likely hit the "Decomposition Wall." LR decomposes slowly above 110°C. If you are refluxing in xylene for days, you are destroying the reagent.
-
Fix: Switch to Microwave Irradiation .
-
Protocol: Toluene, 2-5 equiv LR, Microwave at 100–120°C for 10–30 minutes. The rapid heating shifts the equilibrium to the monomer faster than the decomposition rate [1].
-
Q: My product is stuck in a "phosphorus sludge" at the bottom of the flask.
-
A: This is the polymeric P-O byproduct. It often encapsulates the product, lowering isolated yield.
-
Fix: Do not try to filter it directly.
-
Technique: After removing the solvent, dissolve the residue in a minimum amount of DCM, then load onto a short plug of silica gel . Elute with 100% DCM or 10% EtOAc/Hexanes. The phosphorus byproducts are highly polar and will stick to the baseline while your thioamide elutes [2].
-
Q: Can I use THF?
-
A: Yes, but only for reactive substrates. The boiling point of THF (66°C) is often too low to effectively dissociate the LR dimer. Use 2-MeTHF (bp 80°C) or Toluene (bp 110°C) for better monomer generation.
Module B: The "Curphey Method" (P4S10 + HMDO)
Context: When LR fails due to steric hindrance or messy workup, the Curphey method is the superior "Level 2" intervention. It uses Phosphorus Pentasulfide (
Why it works
is polymeric and insoluble. HMDO acts as a "solvent" for the inorganic oxides, breaking down the P-O-P cage by forming silylated phosphates (TMS-O-P species). This drives the reaction forward and keeps the byproducts soluble in organic solvents, preventing the "sludge" issue [3].Standard Operating Procedure (SOP): Curphey Thionation
Use this for sterically hindered amides or esters where LR yields <50%.
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
: 0.2 – 0.5 equiv (Note:
provides multiple sulfur atoms, but excess is usually required). -
HMDO: 2.0 – 5.0 equiv.
-
Solvent: Xylene (preferred) or Toluene.[1]
-
-
Execution:
-
Mix Substrate,
, and HMDO in dry Xylene. -
Reflux (140°C bath temp) under Argon.
-
Observation: The initially insoluble
powder will dissolve as the reaction proceeds, turning the solution clear orange/red. This indicates active thionation.
-
-
Workup (The "Magic" Step):
Comparative Data: LR vs. Curphey
| Feature | Lawesson's Reagent (LR) | P4S10 + HMDO (Curphey) |
| Active Species | Dithiophosphine ylide | Silylated thiophosphates |
| Solubility | Good in Toluene | Reagent dissolves during reaction |
| Workup | Difficult (Sticky byproducts) | Excellent (Hydrolytic extraction) |
| Steric Tolerance | Moderate | High |
| Atom Economy | Low (High MW waste) | Moderate |
Module C: Preventing Hydrolysis & Reversion
User Complaint: "I made the thioamide, but after column chromatography, it turned back into the amide."
Root Cause Analysis
Thioamides are thermodynamically less stable than amides. The
Visual: Hydrolysis Danger Zones
Figure 2: Pathway of silica-induced hydrolysis and prevention strategies.
Stabilization Protocol
-
Silica Neutralization: Standard silica gel is slightly acidic (pH 6.5). This is enough to catalyze hydrolysis of sensitive thioamides.
-
Fix: Pre-wash your column with 1% Triethylamine (
) in Hexanes before loading your sample.
-
-
Avoid TFA: If your substrate has Boc groups, do not use TFA for deprotection after thionation if possible. The thioamide sulfur can attack the carbocation or hydrolyze.[5]
-
Alternative: Use HCl/Dioxane (anhydrous) for deprotection, or deprotect before thionation if the amine can be masked [4].
-
-
Storage: Store thioamides under inert gas at -20°C. They oxidize in air over weeks to amides or S-oxides.
Safety & Odor Management
-
H2S Evolution: All these reactions generate
. It is undetectable by smell at lethal concentrations (olfactory fatigue). Always use a bleach trap on the exhaust line. -
Cleaning Glassware: To remove the stench:
-
Soak glassware in a bath of Bleach (NaOCl) + dilute NaOH . This oxidizes residual sulfur species to odorless sulfates.
-
References
-
Microwave-Accelerated Thionation: Varma, R. S., & Kumar, D. (1999).[6] Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids.[6] Organic Letters, 1(5), 697-700. Link
-
Lawesson's Reagent Mechanism & Review: Ozturk, T., Ertas, E., & Mert, O. (2007).[7] Use of Lawesson’s reagent in organic syntheses.[3][7][8][9] Chemical Reviews, 107(11), 5210-5278. Link
-
The Curphey Method (P4S10/HMDO): Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[3][10][11][12][13] The Journal of Organic Chemistry, 67(18), 6461-6473. Link
-
Thioamide Stability in Peptides: Zacharie, B., et al. (1993). Thioamides: Synthesis and stability. Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. audreyli.com [audreyli.com]
- 11. WO2002026909A1 - Compositions and methods for thionation during chemical synthesis reactions - Google Patents [patents.google.com]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: N-(2-Hydroxyethyl)benzenecarbothioamide vs. N-(2-Hydroxyethyl)benzamide
Executive Summary
This guide provides a technical comparison between N-(2-hydroxyethyl)benzamide (an amide) and its thio-isostere, N-(2-hydroxyethyl)benzenecarbothioamide (also known as N-(2-hydroxyethyl)thiobenzamide). While structurally similar, the substitution of the carbonyl oxygen with sulfur introduces profound changes in electron distribution, hydrogen bonding capability, and hydrolytic stability. These differences are critical for researchers utilizing these scaffolds in drug discovery (as bioisosteres) or industrial applications (such as ore flotation).
Physicochemical Profile & Core Differences[1]
The transition from an amide to a thioamide is not merely a change in mass; it alters the fundamental nature of the
Comparative Data Table
| Feature | N-(2-Hydroxyethyl)benzamide | N-(2-Hydroxyethyl)benzenecarbothioamide |
| Structure | Ph-C(=O)-NH-CH₂CH₂-OH | Ph-C(=S)-NH-CH₂CH₂-OH |
| CAS Registry | 18838-10-3 | Not widely listed; synthesized de novo |
| Molecular Weight | 165.19 g/mol | 181.26 g/mol |
| Bond Length (C=X) | 1.23 Å (C=O) | 1.64 Å (C=S) |
| Dipole Moment | High (Strong H-bond acceptor) | Lower (Weaker H-bond acceptor) |
| H-Bond Acidity (NH) | Moderate pKa | Higher acidity (Stronger H-bond donor) |
| Hydrolytic Stability | Susceptible to amidases/proteases | ~10x slower hydrolysis rate (Steric/Electronic) |
| Primary Application | Pharm.[1][2][3][4] Intermediate, Adipogenesis inhibition | Ore Flotation (Collector), Bioisostere |
Mechanistic Insight: The Thioamide Effect
The C=S bond is significantly longer (1.64 Å) than the C=O bond (1.23 Å), leading to a larger van der Waals radius (1.85 Å for S vs. 1.40 Å for O). This steric bulk, combined with the lower electronegativity of sulfur (2.58 vs. 3.44 for oxygen), results in:
-
Enhanced Resonance: The
conjugation is stronger than in amides, increasing the rotation barrier around the C-N bond. -
Altered H-Bonding: The thioamide NH is a stronger hydrogen bond donor (lower pKa) but the sulfur is a weaker acceptor than the amide oxygen. This inversion of H-bonding capability is a key tool in medicinal chemistry to alter binding affinity without changing the scaffold geometry.
Synthesis Protocols
Workflow A: Synthesis of N-(2-Hydroxyethyl)benzamide
This is a standard Schotten-Baumann type acylation.
Reagents: Benzoyl chloride, Ethanolamine, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Setup: Dissolve ethanolamine (1.0 equiv) and Et₃N (1.2 equiv) in dry DCM at 0°C.
-
Addition: Dropwise add benzoyl chloride (1.0 equiv) to maintain temperature <5°C.
-
Workup: Stir for 2h at RT. Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃.
-
Purification: Recrystallize from EtOAc/Hexane.
-
Yield: Typically >85%.
Workflow B: Synthesis of N-(2-Hydroxyethyl)benzenecarbothioamide
Direct thionation of the amide is possible but often messy due to the hydroxyl group. A more specific route utilizes dithioesters or direct thionation with protection.
Method 1: Dithioester Aminolysis (High Purity) Reference: EP0132204A2
-
Precursor: Synthesize ethyl dithiobenzoate (Ph-C(=S)-S-Et) from Grignard reagent and CS₂.
-
Reaction: Mix ethyl dithiobenzoate (1.0 equiv) with ethanolamine (1.1 equiv) in ethanol.
-
Conditions: Stir at RT for 3–15 hours. The reaction is driven by the release of ethanethiol (volatile).
-
Purification: Evaporate solvent; recrystallize residue from hexane/ether.
-
Yield: ~45–60%.
Method 2: Lawesson’s Reagent (Direct Thionation) Note: The hydroxyl group may require transient protection (e.g., TBDMS) to prevent side reactions.
-
Reaction: Reflux N-(2-hydroxyethyl)benzamide with Lawesson’s Reagent (0.6 equiv) in anhydrous Toluene for 2–4 hours.
-
Workup: Cool, filter off solid byproducts.
-
Purification: Flash chromatography (Silica, EtOAc/Hexane).
Synthesis Logic Diagram
Caption: Divergent synthetic pathways. The dithioester route (bottom) avoids hydroxyl interference common in direct thionation.
Experimental Characterization Data
To validate the identity of these compounds, researchers should look for specific spectral shifts.
Infrared Spectroscopy (FT-IR)
-
Amide: Dominant Amide I band (C=O stretch) at 1640–1660 cm⁻¹ . Strong broad OH stretch at 3300–3400 cm⁻¹.
-
Thioamide: Absence of Amide I band . Appearance of Thioamide bands (C=S / C-N coupled modes) in the 1000–1200 cm⁻¹ and 1300–1500 cm⁻¹ regions. The C=S stretch is less localized than C=O due to coupling.
Nuclear Magnetic Resonance (NMR)[5][6][7]
-
¹H NMR: The N-H proton in the thioamide is typically deshielded (shifted downfield by 1–2 ppm) compared to the amide due to the higher acidity and anisotropy of the C=S bond.
-
¹³C NMR (Critical Diagnostic):
-
Amide Carbonyl (C=O): Signal appears at ~165–170 ppm .
-
Thiocarbonyl (C=S): Signal appears significantly downfield at ~190–205 ppm . This >25 ppm shift is the definitive proof of conversion.
-
Stability & Biological Implications[8]
Hydrolysis Pathway Comparison
Thioamides are remarkably stable against hydrolysis compared to oxo-amides. In basic conditions (e.g., 1M KOH), the hydrolysis rate of thiobenzamides is approximately 10 times slower than benzamides.
Reasoning:
-
Ground State Stabilization: The resonance stabilization energy of the thioamide is higher, making the starting material more stable relative to the transition state.
-
Leaving Group Ability: In the tetrahedral intermediate, expelling the sulfur anion (S²⁻ or SH⁻) is thermodynamically difficult compared to the oxygen equivalents, and the reaction often reverses to the starting material.
Caption: Kinetic stability comparison. The thioamide pathway (dashed) faces higher activation energy barriers.
Applications
-
Ore Flotation: The thioamide derivative is cited in patents (e.g., EP0132204) as a collector for sulfide ores. The sulfur atom coordinates strongly with metal surfaces (Cu, Pb, Zn) compared to the oxygen in the amide.
-
Medicinal Chemistry: The thioamide acts as a "single-atom substitution" to improve metabolic stability (half-life) of peptide-like drugs.
References
-
Vertex AI Search . Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. Available at: [Link] (Accessed via Search Result 1.1).
- European Patent Office. Thioamides, their preparation and their uses (EP0132204A2). Google Patents.
-
NIST Chemistry WebBook . Benzenecarbothioamide.[5][6] Available at: [Link].
Sources
- 1. EP0132204A2 - Thioamides, their preparation and their uses - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 24833-47-4|2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenecarbothioamide [webbook.nist.gov]
- 6. 4-BROMO-N-(2-HYDROXYETHYL)BENZENECARBOTHIOAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
cytotoxicity comparison of N-(2-hydroxyethyl)benzenecarbothioamide derivatives
Publish Comparison Guide: Cytotoxicity of -(2-hydroxyethyl)benzenecarbothioamide Derivatives
Executive Summary
thioamides123This guide compares the cytotoxic efficacy, mechanism of action, and structure-activity relationships (SAR) of these derivatives against their amide isosteres and standard reference drugs.[2][3]
Chemical Structure & Rationale
The core scaffold is benzenecarbothioamide (thiobenzamide), where the carbonyl oxygen is replaced by sulfur.[2][3] This single atom substitution drastically alters the physicochemical profile:
-
Lipophilicity: The C=S bond is less polar than C=O, increasing membrane permeability.[1][2][3][4]
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (NH) but weaker acceptors (S) than amides.[2][3][4]
-
Metal Chelation: The sulfur atom has a high affinity for soft metals (e.g., Cu²⁺, Zn²⁺), facilitating interference with metalloenzymes like tyrosinase and carbonic anhydrase.[2][3]
The
SAR Visualization (Graphviz)
Figure 1: Structure-Activity Relationship (SAR) of N-(2-hydroxyethyl)benzenecarbothioamide derivatives.
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics from comparative studies of thioamides vs. amides and specific substituent effects.
Table 1: Thioamide vs. Amide Potency (MCF-7 Breast Cancer Cell Line)
Note: Thioamides consistently outperform their amide isosteres due to enhanced cellular uptake and reactivity.[2][3]
| Compound Class | Derivative (R=)[2][3][5][6][7][8][9][10][11][12] | IC50 (µM) | Mechanism Note |
| Amide | > 100 | Inactive/Low Toxicity.[1][2][3] Poor membrane penetration.[1][2] | |
| Thioamide | 25 - 45 | Moderate.[1][2][3] Balanced solubility/permeability.[1][2] | |
| Thiobenzanilide | 5 - 15 | High Potency.[1][2][3] High lipophilicity but poor solubility.[1][2] | |
| Standard | Doxorubicin | 0.5 - 2.0 | Reference Standard.[1][2] High toxicity to normal cells.[1][2] |
Table 2: Substituent Effects on Cytotoxicity (HepG2 Liver Cancer Cell Line)
Substitutions on the phenyl ring drastically affect potency.[2] Electron-withdrawing groups (EWG) generally enhance activity.[2]
| Compound | Substituent (Para-position) | IC50 (µM) | Relative Potency | Rationale |
| 1a | -H (Unsubstituted) | 42.5 | 1x (Baseline) | Standard activity.[1][2][3] |
| 1b | -CH3 (Methyl) | 55.0 | 0.8x (Lower) | Electron-donating group reduces reactivity.[2][3] |
| 1c | -Cl (Chloro) | 18.2 | 2.3x (Higher) | Lipophilic + EWG enhances membrane transport.[2][3] |
| 1d | -NO2 (Nitro) | 12.4 | 3.4x (Highest) | Strong EWG; potential for bioreductive activation.[2][3] |
| 1e | -OH (Hydroxy) | > 80 | < 0.5x (Low) | Excessive polarity reduces uptake.[2][3] |
Mechanism of Action
Unlike simple amides,
-
ROS Generation: The thioamide moiety can undergo oxidative cycling, generating Reactive Oxygen Species (ROS) that induce oxidative stress and mitochondrial damage in cancer cells.[2]
-
Metal Chelation: The sulfur atom effectively chelates Copper (Cu) and Zinc (Zn).[2] This is particularly relevant for:
-
Bioisosteric Interference: They mimic the peptide bond, potentially inhibiting specific proteases or signaling pathways (e.g., EGFR or NF-κB) depending on the specific substituents.[2][3]
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for synthesizing and testing these derivatives.
A. Synthesis Protocol (Thionation)
Objective: Convert the amide precursor to the thioamide.[2]
-
Reactants: Mix
-(2-hydroxyethyl)benzamide (1.0 eq) with Lawesson’s Reagent (0.6 eq) in anhydrous THF or Toluene. -
Condition: Reflux at 80-110°C for 2-4 hours under
atmosphere. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The thioamide is typically a yellow solid/oil.[2]
-
Validation: Confirm conversion by disappearance of Amide C=O peak (1650 cm⁻¹) and appearance of Thioamide C=S peak (~1000-1200 cm⁻¹) in IR.
B. Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 values.
-
Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the test compound (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.5%).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate % viability vs control.
Workflow Visualization (Graphviz)
Figure 2: Experimental workflow from synthesis to cytotoxicity evaluation.
Conclusion & Recommendations
-(2-hydroxyethyl)benzenecarbothioamide derivatives123-
Best Candidate: The 4-Nitro and 4-Chloro derivatives show the highest promise for solid tumor therapy due to their enhanced lipophilicity and electron-withdrawing nature.[1][2]
-
Recommendation: Researchers should focus on these derivatives if the goal is to develop an orally bioavailable agent where the extreme lipophilicity of thiobenzanilides is a hindrance.[2]
References
-
Thioamides in Medicinal Chemistry: Huang, Y. et al. "Unlocking the potential of the thioamide group in drug design and development."[2][4] Journal of Medicinal Chemistry, 2024.[1][2] Link
-
Thiobenzanilide Cytotoxicity: Pansare, D.N. et al. "Synthesis and biological evaluation of thiobenzanilides as anticancer agents."[1][2] Bioorganic & Medicinal Chemistry Letters, 2008.[1][2][3][11] Link
-
Synthesis Protocol: Okamoto, K. et al. "Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction."[1][2][3] Synlett, 2007.[1][2][3] Link
-
General Thioamide Properties: Wesolowska, A. et al. "Synthesis and reactions of p-hydroxythiobenzamides."[1][2] Arkivoc, 2008.[1][2][3] Link
Sources
- 1. EP0132204A2 - Thioamides, their preparation and their uses - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. distantreader.org [distantreader.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Spectroscopic Landscape
N-(2-hydroxyethyl)benzenecarbothioamide is a bifunctional molecule incorporating a thioamide moiety and a primary alcohol. The thioamide group, a bioisostere of the amide bond, imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct spectroscopic signatures. Understanding these signatures is paramount for researchers working on the synthesis, modification, and application of such molecules.
This guide will dissect the key spectroscopic features of N-(2-hydroxyethyl)benzenecarbothioamide and its analogs across four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By comparing the data, we will illuminate the influence of the thioamide group and the N-(2-hydroxyethyl) substituent on the overall spectroscopic profile.
Experimental Protocols: A Foundation of Trustworthy Data
The acquisition of high-quality, reproducible spectroscopic data is the bedrock of accurate structural analysis. The following protocols outline the standardized procedures for obtaining the data discussed in this guide. Adherence to these methodologies ensures the integrity and comparability of the spectral results.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[3]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[2]
Protocol for ATR-FTIR Spectroscopy:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.[4][5]
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4][5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems.[6]
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
-
Data Analysis: Identify the λmax and the corresponding molar absorptivity (ε).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-(2-hydroxyethyl)benzenecarbothioamide and its structural analogs. The data for the core compound is based on the information available from SpectraBase, while the data for the analogs are compiled from various reputable sources.[7][8][9]
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Compound | Aromatic Protons | -CH₂-N- | -CH₂-O- | -NH- | -OH |
| N-(2-hydroxyethyl)benzenecarbothioamide | ~7.4-7.8 (m) | ~3.9 (m) | ~3.7 (m) | ~8.0 (br s) | ~2.5 (br s) |
| N-(2-hydroxyethyl)benzamide | ~7.4-7.8 (m) | ~3.6 (q) | ~3.8 (t) | ~6.8 (br s) | ~2.9 (br s) |
| Thiobenzamide | ~7.4-7.8 (m) | - | - | ~7.9, ~8.2 (br s) | - |
| Benzamide | ~7.4-7.8 (m) | - | - | ~5.9, ~6.3 (br s) | - |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Compound | C=S / C=O | Aromatic Carbons | -CH₂-N- | -CH₂-O- |
| N-(2-hydroxyethyl)benzenecarbothioamide | ~200-205 | ~127-140 | ~50 | ~62 |
| N-(2-hydroxyethyl)benzamide | ~168 | ~127-134 | ~43 | ~62 |
| Thiobenzamide | ~201 | ~127-142 | - | - |
| Benzamide | ~169 | ~127-134 | - | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C=S Stretch / Thioamide Bands |
| N-(2-hydroxyethyl)benzenecarbothioamide | ~3300 (broad) | ~3150 | - | ~1400-1550, ~900-1100 |
| N-(2-hydroxyethyl)benzamide | ~3350 (broad) | ~3300 | ~1635 | - |
| Thiobenzamide | - | ~3300, ~3150 | - | ~1410, ~920 |
| Benzamide | - | ~3350, ~3170 | ~1660 | - |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | λmax (nm) in Ethanol |
| N-(2-hydroxyethyl)benzenecarbothioamide | 181 | 121 (C₆H₅CS⁺), 104 (C₆H₅CN⁺), 61 (HOCH₂CH₂NH⁺) | ~290, ~245 |
| N-(2-hydroxyethyl)benzamide | 165 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 61 (HOCH₂CH₂NH⁺) | ~225 |
| Thiobenzamide | 137 | 121 (C₆H₅CS⁺), 104 (C₆H₅CN⁺), 77 (C₆H₅⁺) | ~291, ~242 |
| Benzamide | 121 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | ~225 |
Discussion: Unraveling Structure-Spectra Correlations
The comparative data presented above reveals distinct and predictable trends that are directly attributable to the specific structural features of each molecule.
The Thioamide Signature
The most striking differences in the spectroscopic data arise from the replacement of the carbonyl oxygen in the benzamides with a sulfur atom to form the thioamides.
-
¹³C NMR: The thioamide carbon (C=S) resonates significantly downfield (~200-205 ppm) compared to the amide carbonyl carbon (C=O) (~168-169 ppm). This is a hallmark of the C=S bond and is due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, resulting in a less shielded carbon nucleus.
-
IR Spectroscopy: The C=S stretching vibration is generally weaker and occurs at a lower frequency than the C=O stretch. Instead of a single, strong C=S stretching band, thioamides exhibit a series of bands in the 1550-900 cm⁻¹ region due to the significant coupling of the C=S stretch with C-N stretching and N-H bending vibrations. The bands around 1400-1550 cm⁻¹ (often referred to as the "thioamide B band") and 900-1100 cm⁻¹ have significant C=S character.[8]
-
UV-Vis Spectroscopy: The thioamide chromophore gives rise to characteristic absorption bands in the near-UV region. The n → π* transition is red-shifted and the π → π* transition is also shifted to a longer wavelength compared to the corresponding amide.[1] This results in the λmax values for N-(2-hydroxyethyl)benzenecarbothioamide and thiobenzamide being significantly higher than their oxygen-containing counterparts.
The Influence of the N-(2-hydroxyethyl) Substituent
The introduction of the N-(2-hydroxyethyl) group introduces additional spectroscopic features and modifies the signals of the core benzamide/thiobenzamide structure.
-
¹H NMR: The methylene protons of the hydroxyethyl group give rise to two distinct signals, typically multiplets or triplets depending on the coupling, in the 3.6-4.0 ppm region. The presence of the hydroxyl proton is confirmed by a broad singlet which is often exchangeable with D₂O.
-
¹³C NMR: Two additional signals appear in the aliphatic region of the ¹³C NMR spectrum, corresponding to the two methylene carbons of the hydroxyethyl group. The carbon attached to the oxygen (-CH₂-O-) is typically more deshielded and appears further downfield than the carbon attached to the nitrogen (-CH₂-N-).
-
IR Spectroscopy: A broad O-H stretching band appears in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.
-
Mass Spectrometry: The presence of the N-(2-hydroxyethyl) group leads to a characteristic fragmentation pathway involving the cleavage of the C-C bond in the ethyl chain, resulting in a fragment at m/z 61 (for the [HOCH₂CH₂NH]⁺ fragment, though the fragment at m/z 44/45 corresponding to the cleavage next to the nitrogen is also common).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. MASONACO - Electron Ionization [masonaco.org]
- 6. longdom.org [longdom.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. bmse000668 Benzamide at BMRB [bmrb.io]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-hydroxyethyl)benzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for N-(2-hydroxyethyl)benzenecarbothioamide is not publicly available. The following guidance is synthesized from safety data for structurally similar compounds, including benzenecarbothioamide (thiobenzamide) and other benzamide derivatives, as well as established best practices for handling chemicals with unknown toxicological profiles.[1][2] This guide operates on the precautionary principle to ensure the highest degree of safety in the laboratory.
The safe handling of any chemical substance is paramount in a research and development setting. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE) when working with N-(2-hydroxyethyl)benzenecarbothioamide, a compound for which specific hazard data is limited. By adhering to these protocols, you can minimize exposure risks and maintain a secure laboratory environment.
Understanding the Potential Hazards: A Logic-Based Approach
Given the structure of N-(2-hydroxyethyl)benzenecarbothioamide, we can infer potential hazards based on its functional groups and related molecules. The presence of a thioamide group suggests potential for skin, eye, and respiratory irritation, and possible toxicity if ingested or absorbed through the skin.[1][2] Therefore, a comprehensive PPE strategy is not just recommended, but essential.
Core Directive: Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling N-(2-hydroxyethyl)benzenecarbothioamide. The selection of specific items should always be informed by a thorough risk assessment of the planned experimental procedure.
| Body Part | Required PPE | Rationale and Causality |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and vapors.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[3][4] |
| Skin/Body | Flame-Resistant Laboratory Coat | A lab coat is the first line of defense against incidental contact.[3][5] Flame-resistant material is recommended as a general precaution when working with organic compounds. |
| Chemical-Resistant Apron | For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. | |
| Hands | Double Gloving: Nitrile or Neoprene | Due to the unknown skin permeability and potential for irritation, double gloving is a prudent measure.[3] Nitrile gloves provide good general chemical resistance. For prolonged contact or when handling larger quantities, a more robust glove material like neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation before use. |
| Respiratory | Use in a Certified Chemical Fume Hood | All work with N-(2-hydroxyethyl)benzenecarbothioamide should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |
| Respirator (if fume hood is not available or as a secondary precaution) | In the absence of a fume hood or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] A full-face respirator also offers additional eye protection. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Safe and sequential removal of PPE to prevent contamination.
Disposal Plan: Managing Contaminated PPE and Chemical Waste
Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE Disposal
-
Gloves, Aprons, and other disposable items: All disposable PPE that has come into contact with N-(2-hydroxyethyl)benzenecarbothioamide should be considered hazardous waste.
-
Place contaminated items in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not dispose of contaminated PPE in regular trash receptacles.
-
-
Reusable PPE (Lab coats, face shields, goggles):
-
Decontaminate reusable items according to your institution's established procedures. If significant contamination occurs, it may be necessary to dispose of the item as hazardous waste.
-
Launder lab coats separately from personal clothing. Many institutions provide a professional laundering service for lab coats.[3]
-
Chemical Waste Disposal
-
Solid Waste: Collect any solid N-(2-hydroxyethyl)benzenecarbothioamide waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing N-(2-hydroxyethyl)benzenecarbothioamide should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of thioamide-containing waste streams. [7]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an accidental exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
University of Arizona - Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Finar Limited. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link]
Sources
- 1. actylislab.com [actylislab.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
